A common synthesis method involves reacting cholesterol with succinic anhydride in the presence of a catalyst [1].
This synthesis workflow can be visualized as follows:
CHEMS is frequently used as a cholesterol-mimicking detergent to stabilize membrane proteins for crystallization [2] [3]. Its effectiveness depends on its protonation state: the protonated form mimics cholesterol better than the deprotonated form, though its ordering and condensing effects on lipid membranes are weaker than cholesterol's [2] [3].
Research shows CHEMS can directly modulate ion channel function. A 2025 study used molecular dynamics simulations to reveal that CHEMS enhances GIRK2 channel activation by stabilizing PIP2 binding and lowering the energy barrier for potassium ion permeation [4].
CHEMS can form stable, pH-sensitive vesicles. These vesicles remain stable at neutral pH (pH 7.4) but undergo rapid destabilization in acidic environments, enabling targeted drug release [5].
CHEMS exhibits biological activity by inhibiting key enzymes involved in DNA processes and demonstrates anticancer effects [6] [7].
| Target Enzyme | IC₅₀ Value | Biological Context |
|---|---|---|
| Rat DNA polymerase β | 2.9 μM [7] | DNA repair [7] |
| Human DNA polymerase λ | 6.3 μM [7] | DNA repair [7] |
| Human DNA topoisomerase I | 25 μM [7] | DNA replication & cell division [7] |
The table below summarizes the key characteristics of Cholesteryl Hemisuccinate (CAS Number 1510-21-0).
| Property | Description |
|---|---|
| Chemical Formula | C₃₁H₅₀O₄ [1] |
| Molecular Weight | 486.73 g/mol [1] |
| Core Function | pH-responsive anionic lipid for drug delivery systems [2] |
| Primary Applications | Liposomes, polymeric micelles, nanoparticles, cyclodextrin nanosponges [2] [3] [4] |
| Key Mechanism | Bilayer disruption at acidic pH due to protonation and change in charge [2] |
| Biological Activities | Inhibits DNA polymerase & topoisomerase; exhibits hepatoprotective and anticancer effects [5] |
CHEMS is particularly valued for its pH-sensitive properties. At a neutral pH (as in the bloodstream), its succinate group is deprotonated and negatively charged. When the carrier enters an acidic environment, the group becomes protonated and neutral, disrupting the lipid bilayer's structure and promoting drug release [2]. This makes it ideal for targeting acidic tumor microenvironments or the interior of endosomes.
However, studies show that CHEMS does not perfectly mimic cholesterol. Its condensing and ordering effects on phospholipid membranes are weaker, as the succinate group prevents optimal positioning at the membrane interface [6].
CHEMS can be synthesized from cholesterol and succinic anhydride. The following diagram illustrates the synthesis workflow.
CHEMS synthesis involves reacting cholesterol with succinic anhydride, followed by purification.
A published method for synthesis with high yield (96%) and purity (>99.9%) is detailed below [1].
Reagents
Procedure
CHEMS is a versatile component used to improve the functionality of various nanocarriers, as shown in the following examples.
| Application | Role of CHEMS | Key Outcome |
|---|---|---|
| pH-Sensitive Liposomes/Nanoparticles | Imparts pH-dependent membrane destabilization for controlled release [2]. | Enhanced drug delivery to acidic sites like tumors. |
| Stable Polymeric Micelles | Hydrophobic moiety conjugated with Synperonic PF127 copolymer to form micelle core [4]. | Increased drug loading, lower critical micelle concentration (CMC), improved stability. |
| Functionalized Cyclodextrins | Modifies cyclodextrin nanosponges to enhance biocompatibility and cellular uptake [3]. | Improved delivery and cytotoxic effect of resveratrol in breast cancer cells. |
When working with CHEMS, keep these points in mind:
CHEMS is a powerful tool for designing advanced, stimuli-responsive drug delivery systems. Its ability to stabilize carriers and release payloads in response to specific physiological cues holds significant promise for improving cancer therapies and treating other diseases.
| Mechanism of Action | Target / System | Key Experimental Findings / Quantitative Data | Context & Relevance |
|---|---|---|---|
| Direct Enzyme Inhibition [1] | DNA Topoisomerase I | IC50 = 25 µM (Human) [1] | Disrupts DNA replication/repair; contributes to anticancer effects. |
| DNA Polymerase λ | IC50 = 6.3 µM (Human) [1] | ||
| DNA Polymerase β | IC50 = 2.9 µM (Rat) [1] | ||
| Membrane Integration & Structure [2] [3] | Phospholipid Bilayers / (Ca2+-Mg2+)-ATPase | Binds to phospholipids (e.g., DOPC) and ATPase; modulates activity fluidity-independent [2]. Weaker condensing/ordering effect than cholesterol [3]. | Mimics cholesterol to stabilize membranes/proteins in research; not a perfect cholesterol substitute [3]. |
| Protein-Specific Interactions & Stabilization [4] | LYCHOS (GPR155) / mTORC1 Pathway | Used as cholesterol analog in Cryo-EM; binds to LYCHOS, inducing conformational change from "expanded" to "contracted" state [4]. | Serves as a tool to visualize structural mechanism of cholesterol sensing in a major growth-regulation pathway [4]. |
| Drug Delivery & Formulation [5] [6] | Liposomes / Nanocarriers | In liposomes: Reduces particle size, modifies drug release profile [5]. In nanosponges: Improves cellular uptake and cytotoxicity of loaded drug (e.g., Resveratrol) [6]. | Functional excipient that enhances the physicochemical and biological properties of delivery systems. |
The following diagram illustrates the LYCHOS-cholesterol sensing pathway elucidated using CHS [4].
CHS binding induces a LYCHOS conformational change that disrupts GATOR1-KICSTOR, activating mTORC1 [4].
The table below summarizes the solubility of cholesteryl hemisuccinate in DMSO and ethanol as reported by commercial suppliers and chemical databases.
| Solvent | Solubility | Conditions & Notes |
|---|---|---|
| DMSO | ~8.33 mg/mL (~17.11 mM) [1] | Ultrasonic and warming to 60°C [1]. Hygroscopic DMSO may impact solubility [1]. |
| ~6 mg/mL [2] | Ultrasonic required [2]. | |
| ~10 mg/mL (20.55 mM) [3] | Ultrasonic required [3]. | |
| Ethanol | ~25 mg/mL (51.36 mM) [1] [3] | Ultrasonic recommended [1]. |
| ~15 mg/mL [2] | Ultrasonic required [2]. | |
| ~22.5 mg/mL (46.2 mM) [4] | Sonication is recommended [4]. |
Based on the solubility data, here are detailed methodologies for preparing stock solutions.
For a 10 mg/mL stock solution in DMSO, the general protocol is:
Important Note: DMSO is hygroscopic (absorbs moisture from the air), which can affect the solubility and stability of the solution over time. Using newly opened DMSO is recommended for preparing stock solutions [1].
For a 25 mg/mL stock solution in ethanol, the general protocol is:
This compound is not just a solvent consideration; it has specific biological activities and uses in research.
Primary Research Applications:
Storage Information:
The following diagram illustrates the core experimental workflow for using this compound in a research setting, from preparation to its key mechanisms of action.
The core hepatoprotective mechanisms of Cholesteryl Hemisuccinate are summarized in the table below.
| Mechanism | Description | Key Enzymes/Targets |
|---|---|---|
| Inhibition of DNA Replication/Repair | Inhibits enzymes critical for DNA synthesis and repair, disrupting cell division in toxic/damaged cells [1] [2] [3]. | DNA polymerase β (IC₅₀: 2.9 µM), DNA polymerase λ (IC₅₀: 6.3 µM), DNA topoisomerase I (IC₅₀: 25 µM) [3]. |
| Prevention of Apoptosis & Necrosis | Protects hepatocytes from programmed cell death (apoptosis) and uncontrolled cell death (necrosis) induced by toxins [1] [4] [2]. | Mitochondrial membrane permeability; specific signaling pathways (see pathway diagram) [4]. |
| Direct Cytoprotective Activity | The intact CHS molecule itself provides unique protection, not just its cholesterol or succinate components [5]. | Unique molecular structure of the hemisuccinate ester [5]. |
Substantial in vivo and in vitro data support the hepatoprotective efficacy of CHS, with detailed experimental parameters outlined below.
| Parameter | Experimental Details |
|---|---|
| Toxin Models | Acetaminophen (AAP) [1] [4] [2], Carbon tetrachloride (CCl₄) [6] [5], Adriamycin, Chloroform, Galactosamine [6]. |
| Animal Model | ICR mice (CD-1) [1] [2]. |
| CHS Dosage | 100 mg/kg [1] [2] [5]. |
| Administration Route | Intraperitoneal (ip) injection [1] [2] [5]. |
| Key Outcomes | Abrogation of histological & biochemical markers of apoptosis and necrosis; complete prevention of CCl₄-induced centrilobular necrosis and elevated serum AST/ALT levels [1] [5]. |
When using CHS in experimental settings, consider its biochemical properties and limitations as a cholesterol mimic.
The following diagram illustrates the signaling pathway through which this compound protects hepatocytes from toxin-induced injury.
CHS confers hepatoprotection by inhibiting DNA replication/repair enzymes and stabilizing mitochondrial membranes to prevent cell death.
While CHS shows significant promise, its research and application present several considerations:
This compound (CHEMS) is an acidic cholesterol derivative that has become an indispensable tool in membrane protein structural biology. With the molecular formula C₃₁H₅₀O₄ and a molecular weight of 486.73 g/mol, CHEMS possesses amphipathic characteristics that enable effective interaction with membrane proteins [1]. This compound serves as a mild detergent that facilitates the solubilization, stabilization, and crystallization of membrane proteins—classes of proteins that have traditionally been challenging to characterize structurally due to their hydrophobic nature and complexity of studying them in membrane environments [2]. The significance of CHEMS in structural biology stems from its unique ability to maintain membrane proteins in a more native bilayer-like environment during the crystallization process, unlike conventional detergents that often disrupt protein structure and function [3].
The critical importance of CHEMS in membrane protein crystallography is evidenced by its successful application in determining structures of various therapeutically relevant membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels. CHEMS achieves this through its unique molecular architecture, featuring a cholesterol backbone with an additional succinate group that introduces a carboxyl moiety at the lipid-water interface [4]. This structural modification provides CHEMS with several advantageous properties: it increases surface charge at the membrane interface, enhances pH-sensitive behavior through its titratable carboxyl group, and allows for the formation of non-lamellar phases under specific conditions [1]. These characteristics make CHEMS particularly valuable for researchers aiming to overcome the formidable challenges associated with membrane protein crystallization, ultimately enabling the determination of high-resolution structures that inform drug discovery and basic biological understanding.
CHEMS is chemically described as 3β-Hydroxy-5-cholestene 3-hemisuccinate, resulting from the esterification of cholesterol's β-hydroxy group with succinic acid [1]. This chemical modification preserves the steroid backbone and alkyl side chain of cholesterol while introducing a negatively charged carboxyl group at the lipid-water interface under basic and neutral conditions. The molecular dimensions and hydrophobic properties of CHEMS allow it to integrate effectively into lipid bilayers, where it influences membrane physical properties in both similar and distinct ways compared to cholesterol. The protonation state of CHEMS plays a critical role in its membrane behavior; the protonated form closely mimics many membrane properties of cholesterol, while the deprotonated form exhibits significantly different characteristics [5].
Comparative analyses using atomistic molecular dynamics simulations have revealed that CHEMS in its protonated form serves as a reasonable cholesterol mimic for membrane protein crystallization, particularly when specific cholesterol-protein interactions are not paramount [5]. However, important distinctions exist: CHEMS increases the interfacial surface charge of phospholipid bilayers more effectively than cholesterol but is generally less effective than cholesterol at reducing acyl chain mobility and interfacial hydration in liquid-crystalline phase bilayers [4]. In certain membrane environments, such as DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) bilayers in the liquid-crystalline phase, CHEMS and cholesterol demonstrate comparable efficacy in reducing acyl chain mobility, suggesting context-dependent behavior [4].
Table 1: Comparative Molecular Properties of CHEMS and Cholesterol
| Property | CHEMS | Cholesterol |
|---|---|---|
| Molecular Formula | C₃₁H₅₀O₄ | C₂₇H₄₆O |
| Molecular Weight | 486.73 g/mol | 386.65 g/mol |
| Functional Groups | Sterol backbone + succinate moiety | Hydroxyl group only |
| Charge at Neutral pH | Negative (deprotonated) | Neutral |
| Membrane Surface Charge | Increases significantly | Minimal effect |
| Acyl Chain Mobility Reduction | Moderate in POPC, strong in DPPC | Strong in both systems |
| Interfacial Hydration | Less effective at reducing | Highly effective at reducing |
| Bilayer Positioning | Sterol deep, carboxyl at interface | Hydroxyl at interface |
| Phase Behavior | pH-dependent | Cholesterol concentration-dependent |
CHEMS enhances membrane protein crystallization through multiple complementary mechanisms. First, it stabilizes the native conformation of membrane proteins by providing a bilayer-like environment that more closely resembles the native membrane compared to traditional detergents [3]. This is particularly important for maintaining the structural integrity of membrane proteins during the crystallization process. Second, the succinate moiety of CHEMS introduces pH-dependent behavior that can be exploited for controlled assembly and disassembly of membrane protein complexes [1]. At acidic pH, the carboxyl group becomes protonated, reducing electrostatic repulsion and promoting closer packing of molecules—a potential advantage in crystallization screens.
Third, CHEMS modulates membrane physical properties including fluidity, curvature, and surface charge, all of which can influence protein-protein contacts essential for crystal lattice formation [4]. The increased surface charge contributed by CHEMS may help prevent uncontrolled aggregation of membrane proteins by introducing electrostatic repulsion between protein-detergent complexes. Finally, in mixed lipid systems, CHEMS can form bicelle-like structures when combined with certain phospholipids and detergents [3]. These discoidal lipid aggregates provide a native-like membrane environment that has proven particularly valuable for crystallizing challenging membrane proteins such as GPCRs, as they maintain proteins in a more biologically relevant orientation while facilitating the crystal contacts necessary for lattice formation.
Protocol 1: CHEMS Stock Solution Preparation
Protocol 2: Formation of CHEMS-Containing Lipid Bilayers and Bicelles
Table 2: Optimal CHEMS Incorporation Conditions for Different Membrane Systems
| Membrane System | CHEMS Percentage | Host Lipids | Buffer Conditions | Preparation Method |
|---|---|---|---|---|
| SUVs (Small Unilamellar Vesicles) | 10-20 mol% | POPC, DOPC | 20 mM HEPES, pH 7.5 | Extrusion through 0.1 μm membrane |
| LUVs (Large Unilamellar Vesicles) | 15-25 mol% | DPPC, POPC | 10 mM Tris, 100 mM NaCl, pH 8.0 | Freeze-thaw + extrusion |
| Bicelles | 20-30 mol% | DMPC, DHPC | 20 mM phosphate, 100 mM NaCl, pH 7.0 | Temperature cycling |
| Micelles | 10-15 mol% | DDM, CHAPS | Various crystallization buffers | Direct addition + dialysis |
| Nanodiscs | 5-15 mol% | MSP, POPC | 20 mM Tris, 100 mM NaCl, pH 7.5 | Sequential detergent removal |
Protocol 3: Crystallization of Membrane Proteins Using CHEMS-Containing Bicelles
Protocol 4: CHEMS as a Crystallization Additive in Detergent-Based Systems
The crystallization workflow below illustrates the key decision points in employing CHEMS for membrane protein crystallization:
Beyond its applications in structural biology, CHEMS demonstrates significant biological activity with therapeutic potential, particularly in oncology and hepatoprotection. Research has revealed that CHEMS possesses hepatoprotective properties and can inhibit tumor growth through multiple mechanisms [6]. In preclinical studies, CHEMS effectively inhibited acetaminophen (AAP)-induced hepatotoxicity, preventing both hepatic apoptosis and necrosis in mouse models [6]. The compound achieved this protection through modulation of metabolic pathways involved in drug-induced liver injury, showcasing its potential as a protective adjuvant in chemotherapy regimens where hepatotoxicity is a limiting factor.
The anti-cancer activity of CHEMS stems from its ability to inhibit key enzymes involved in DNA replication and repair. Specifically, CHEMS directly inhibits both DNA polymerase and DNA topoisomerase, thereby disrupting essential processes in cell division and ultimately leading to suppression of tumor growth [6]. This dual mechanism of action makes CHEMS particularly interesting for oncology applications, as simultaneous targeting of multiple DNA metabolic pathways can result in synergistic anti-tumor effects. In animal models, administration of CHEMS at 100 mg/kg via intraperitoneal injection demonstrated significant tumor growth inhibition without severe adverse effects, suggesting a potentially favorable therapeutic window [6].
The pH-sensitive properties of CHEMS make it particularly valuable in the design of stimuli-responsive drug delivery systems. CHEMS undergoes protonation in acidic environments (pH <5.5), which triggers microstructural changes in lipid bilayers that can be exploited for controlled drug release [1]. This characteristic has been leveraged in the development of targeted nanomedicines that remain stable at physiological pH (7.4) but rapidly release their payload upon exposure to acidic microenvironments, such as those found in tumor tissues, inflammatory sites, or endosomal compartments following cellular internalization.
Several research groups have utilized CHEMS to create smart nanocarriers with enhanced therapeutic efficacy. For instance, dual pH-sensitive liposomes incorporating CHEMS demonstrated low pH-triggered sheddable PEG layers, resulting in enhanced tumor-targeted drug delivery [3]. Similarly, CHEMS-containing nanostructures have been engineered for endoplasmic reticulum-targeted delivery of therapeutic agents, capitalizing on the pH gradients within cellular compartments [3]. These advanced drug delivery systems highlight how the fundamental biophysical properties of CHEMS can be translated into clinically relevant applications that improve the specificity and efficacy of therapeutic interventions while reducing off-target effects.
Table 3: Therapeutic Applications and Key Experimental Parameters for CHEMS
| Application | Experimental Model | Dose/Concentration | Key Outcomes | Mechanisms |
|---|---|---|---|---|
| Hepatoprotection | ICR (CD-1) mice with AAP-induced toxicity | 100 mg/kg (ip, single dose before AAP) | Abrogated histological and biochemical markers of apoptosis and necrosis | Metabolic pathway modulation, reduced oxidative stress |
| Anticancer Therapy | Murine melanoma models | 100 mg/kg (ip) | Significant tumor growth inhibition | DNA polymerase and topoisomerase inhibition |
| Nanoparticle Enhancement | Hybrid nanosystems | 10-20 mol% in formulations | Improved cytotoxic and magnetic properties | Enhanced drug loading and targeting |
| pH-Sensitive Drug Delivery | Dual pH-sensitive liposomes | 15-30% of lipid composition | Low pH-triggered drug release | Protonation-induced structural changes |
| Ocular Delivery | Intravitreal nanoparticles | Varied by surface charge | Modulated intraocular distribution | Surface charge-dependent tissue interaction |
Storage Recommendations: CHEMS should be stored as a powder at -20°C in a tightly sealed container with desiccant to maintain stability for up to 1 year [3]. Under these conditions, the compound maintains >99% purity. Stock solutions in organic solvents (DMSO, ethanol, chloroform) should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1 month, or at -80°C for up to 6 months [6]. Solutions should be briefly warmed to room temperature and vortexed thoroughly before use to ensure complete resuspension. CHEMS is not light-sensitive but is moderately hygroscopic, requiring protection from moisture during weighing and handling [3].
Stability in Experimental Systems: When incorporated into lipid bilayers or bicelles, CHEMS-containing systems remain stable for approximately 1-2 weeks when stored at 4°C under inert atmosphere [3]. The ester bond in CHEMS can be susceptible to hydrolysis under extreme pH conditions (>9.0 or <3.0), therefore maintaining neutral pH during preparation and storage is advisable unless pH-sensitive behavior is specifically desired for the experimental approach. For crystallization trials, CHEMS-integrated membrane protein complexes should be used within 1 week of preparation to ensure reproducibility and optimal results.
Poor Solubilization: If CHEMS demonstrates limited solubility in aqueous buffers, pre-dissolve in a small volume of ethanol or DMSO before adding to the aqueous system, ensuring the final organic solvent concentration does not exceed 1-2% (v/v) [6]. For lipid film hydration, extend sonication time (5-10 minutes in a bath sonicator) and perform additional freeze-thaw cycles (5-10 cycles) to improve dispersion.
Inconsistent Crystallization Results: Variations in CHEMS purity or storage conditions can significantly impact crystallization outcomes. Always use fresh aliquots from reputable suppliers [3] [1]. If crystal formation is inconsistent between batches, verify CHEMS purity by thin-layer chromatography and ensure consistent hydration protocols. The protonated form of CHEMS generally provides better mimicry of cholesterol properties [5], so consider adjusting buffer pH to favor the protonated state if mimicking cholesterol is essential for your protein.
Protein Instability: If membrane protein stability decreases upon CHEMS incorporation, systematically optimize the CHEMS-to-lipid ratio. While 20-30% CHEMS works well for many systems, some proteins may require lower concentrations (5-15%). Additionally, ensure the CHEMS is thoroughly mixed with host lipids before protein incorporation, as heterogeneous mixtures can create membrane defects detrimental to protein stability.
Suboptimal Drug Release in Delivery Systems: If pH-sensitive release performance is inadequate, characterize the pKa of CHEMS in your specific lipid formulation, as it can vary based on membrane composition. Incorporate complementary pH-sensitive lipids (e.g., DOPE) to enhance the pH response, or adjust the CHEMS percentage to optimize the balance between stability at physiological pH and responsiveness at acidic pH.
This compound has established itself as a versatile biochemical tool with critical applications spanning from structural biology to therapeutic development. Its unique amphipathic character and pH-responsive behavior enable researchers to overcome persistent challenges in membrane protein crystallography while simultaneously providing a platform for innovative drug delivery strategies. The dual nature of CHEMS as both a structural mimic of cholesterol and a therapeutic agent in its own right underscores its broad utility in biomedical research.
Future developments in CHEMS applications will likely focus on advanced nanomedicine designs that exploit its pH-sensitive properties for increasingly precise targeting of therapeutics. In structural biology, the integration of CHEMS with emerging techniques such as cryo-electron microscopy and X-ray free-electron laser crystallography may open new avenues for determining structures of particularly challenging membrane proteins. As our understanding of CHEMS behavior in complex biological systems deepens, so too will our ability to harness its unique properties for both fundamental scientific discovery and translational clinical applications.
pH-sensitive liposomes represent a class of stimuli-responsive nanocarriers that have revolutionized targeted drug delivery by enabling precise release of therapeutic agents in specific acidic microenvironments. These sophisticated drug delivery systems are particularly valuable in oncology applications, where they capitalize on the natural pH gradients that exist between normal physiological tissues (pH ~7.4) and pathological sites such as tumors (pH ~6.5-6.8) or endosomal compartments (pH ~5.0-6.0). The development of pH-responsive liposomes has emerged as a promising strategy to overcome the limitations of conventional chemotherapy by enhancing therapeutic efficacy while simultaneously reducing off-target toxicity and side effects. [1]
The fundamental mechanism of pH-sensitive liposomes relies on the incorporation of ionizable lipids that undergo structural transformations in response to acidic environments. Among these, cholesteryl hemisuccinate (CHEMS) has emerged as a particularly valuable component for designing pH-responsive systems. CHEMS is an acidic cholesterol derivative that contains a carboxylic acid group with a pKa of approximately 4.5-5.5. Under physiological pH conditions (7.4), the carboxylic group remains deprotonated, conferring stability to the liposomal structure. However, when exposed to acidic environments, the protonation of carboxyl groups occurs, triggering a polymorphic phase transition from a lamellar to a hexagonal phase structure. This phase transition ultimately leads to membrane destabilization and subsequent release of the encapsulated therapeutic payload. [2]
The following diagram illustrates the mechanism of pH-triggered drug release from CHEMS-containing liposomes:
The design of effective pH-sensitive liposomes requires careful selection of lipid components and their molar ratios to achieve optimal stability during circulation while maintaining responsiveness to acidic triggers. The primary lipid components typically include:
CHEMS (this compound): This acidic cholesterol derivative serves as the pH-sensing component of the formulation. Its polymorphic phase behavior in response to pH changes drives the membrane destabilization and drug release process. At neutral pH, CHEMS stabilizes the bilayer structure, while protonation in acidic environments induces transition to fusogenic phases. [2]
DOPE (Dioleoylphosphatidylethanolamine): This phospholipid adopts a conical molecular shape that preferentially forms inverted hexagonal phases rather than bilayers. While DOPE alone cannot form stable liposomes, when combined with CHEMS, it creates a system that remains stable at physiological pH but undergoes rapid transition to hexagonal phase upon acidification, facilitating content release. [3]
PEGylated Lipids (e.g., DSPE-PEG2000): These stealth components are incorporated to impart long-circulating properties by reducing opsonization and recognition by the reticuloendothelial system (RES). PEGylation enhances bioavailability and tumor accumulation through the Enhanced Permeability and Retention (EPR) effect. However, PEG content must be optimized as excessive PEG can potentially hinder cellular uptake and endosomal escape. [4]
Extensive research has identified several optimized lipid compositions for pH-sensitive liposomes, with varying properties suited to different therapeutic applications. The table below summarizes key formulation compositions and their characteristics:
Table 1: Optimized Lipid Compositions for pH-Sensitive Liposomes
| Lipid Composition (Molar Ratio) | Particle Size (nm) | pH Sensitivity | Release Profile | Applications | Key Findings |
|---|---|---|---|---|---|
| DOPE/CHEMS (9:1) | 150-200 | High (pH 6.0) | ~90% release at pH 6.0 | Rapid release systems | Highly sensitive due to low CHEMS content; destabilizes with small pH changes [3] |
| DOPE/CHEMS (6:4) | 120-180 | Moderate (pH 5.0) | ~70-80% release at pH 5.0 | Standard pH-sensitive delivery | Balanced stability and sensitivity; suitable for endosomal release [3] |
| DOPE/CHEMS (5:5) | 100-150 | Moderate (pH 5.0) | Significant release at pH 5.0 | Stable pH-sensitive systems | No significant release at pH 6-8; appreciable release only at pH 5 [3] |
| HSPC/CHEMS/DSPE-PEG (57:39:4) | 88-102 | High (pH 5.5) | ~20% release at acidic pH | Long-circulating theranostics | Good pH sensitivity with excellent serum stability (>70% after 24h) [4] |
| PC/CHEMS (7:3) | <200 | Moderate (pH 5.5) | Increased release at pH 5.5 | Cisplatin delivery | Minimum release at pH 7.4; significantly increased release at acidic pH [5] |
The thin-film hydration method remains the most widely used technique for preparing pH-sensitive liposomes with excellent control over size and lamellarity. This protocol has been optimized for CHEMS-containing formulations: [1] [4]
Step 1: Lipid Solution Preparation
Step 2: Thin Film Formation
Step 3: Hydration and Multilamellar Vesicle (MLV) Formation
Step 4: Size Reduction and Homogenization
Step 5: Purification and Characterization
The ethanol injection method offers a rapid, scalable alternative to thin-film hydration, particularly suitable for heat-sensitive compounds and high-throughput screening: [5]
Step 1: Lipid Solution Preparation
Step 2: Nanoparticle Formation
Step 3: Ethanol Removal and Concentration
Comprehensive characterization of pH-sensitive liposomes is essential to ensure batch-to-batch consistency and predict in vivo performance. The following table summarizes key characterization parameters and their typical values for optimized CHEMS-containing formulations: [4] [5]
Table 2: Physical Characterization of pH-Sensitive Liposomes
| Parameter | Analytical Method | Typical Values for CHEMS Liposomes | Influence on Performance |
|---|---|---|---|
| Particle Size | Dynamic Light Scattering (DLS) | 80-200 nm | Affects circulation time, EPR effect, and cellular uptake |
| Polydispersity Index (PDI) | DLS | 0.05-0.25 | Indicates homogeneity; lower PDI favors uniform behavior |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -40 mV | Influences stability, protein corona formation, and cellular interactions |
| Encapsulation Efficiency | HPLC, fluorescence spectroscopy | 35-50% for cisplatin; >80% for hydrophilic markers | Determines drug loading capacity and therapeutic potential |
| Lamellarity | Transmission Electron Microscopy | Predominantly unilamellar | Affects encapsulation capacity and release kinetics |
| Phase Transition Temperature | Differential Scanning Calorimetry | 45-60°C for HSPC systems | Reflects membrane fluidity and stability |
pH-Dependent Release Profiling
Serum Stability Evaluation
pH-sensitive liposomes containing CHEMS have demonstrated significant potential in oncology applications, particularly for the delivery of chemotherapeutic agents like cisplatin. Recent studies have shown that:
Cisplatin Encapsulation: pH-sensitive liposomes prepared with PC/CHEMS or DOPE/CHEMS compositions successfully encapsulated cisplatin with loading efficiencies of 35-50%. These formulations demonstrated significantly enhanced cytotoxicity against A549 lung cancer cells compared to free cisplatin, with increased apoptotic activity confirmed by Annexin-V/PI staining. [5]
Tumor-Specific Release: In vitro release studies showed minimal drug release (<20%) at physiological pH (7.4) but significantly increased release (up to 80-90%) at acidic pH (5.5), confirming the pH-triggered release mechanism. This selective release profile enables higher drug accumulation in tumor tissues while minimizing systemic exposure. [3] [5]
In vivo Performance: Liposomal formulations containing HSPC/CHEMS/DSPE-PEG2000 (57:39:4 molar ratio) exhibited favorable pharmacokinetics with half-life values of 0.6 and 14 hours in fast and slow clearance phases, respectively. Tissue distribution studies showed major accumulation in liver, spleen, intestine, and kidneys, with enhanced tumor accumulation through the EPR effect. [4]
Beyond small molecule delivery, CHEMS-containing pH-sensitive liposomes have shown promise for nucleic acid delivery and theranostic applications:
Gene Delivery: DOPE/CHEMS liposomes effectively complex with and protect genetic materials (siRNA, plasmid DNA), facilitating efficient endosomal escape and cytoplasmic delivery due to their pH-sensitive fusogenic properties. [1]
Theranostic Platforms: Incorporation of chelating lipids like DSPE-DTPA enables radiolabeling with imaging isotopes (¹¹¹In, ⁹⁹mTc), allowing simultaneous diagnostic imaging and targeted therapy. These multifunctional platforms permit real-time tracking of biodistribution while delivering therapeutic payloads to diseased sites. [4]
The following workflow diagram illustrates the complete process from liposome preparation to therapeutic application:
Successful implementation of pH-sensitive liposome technology requires attention to potential challenges and optimization opportunities:
Low Encapsulation Efficiency:
Premature Release at Physiological pH:
Poor Serum Stability:
Scale-Up Challenges:
pH-sensitive liposomes incorporating this compound represent a versatile platform for targeted drug delivery with demonstrated efficacy in preclinical models. The unique polymorphic phase behavior of CHEMS in response to acidic environments enables precise spatial and temporal control over drug release, particularly advantageous in oncology applications where it enhances therapeutic index while reducing systemic toxicity.
Future development directions include the design of multi-responsive systems that combine pH-sensitivity with other triggers (redox potential, enzymes, or external stimuli like ultrasound), incorporation of targeting ligands for enhanced specificity, and advancement toward clinical translation through rigorous safety and efficacy studies. The continued optimization of CHEMS-containing liposomes holds significant promise for addressing unmet needs in drug delivery, particularly for challenging therapeutic agents requiring intracellular delivery.
The purification of functional, stable G-protein coupled receptors (GPCRs) is a fundamental prerequisite for structural and biophysical studies. Among the various detergent systems developed, a mixture of n-dodecyl-β-d-maltoside (DDM) and cholesteryl hemisuccinate (CHS) has emerged as a particularly valuable tool for many class A GPCRs. CHS, a cholesterol analog, is often a critical additive for stabilizing the active conformation of GPCRs and maintaining their ligand-binding competence after extraction from the lipid membrane [1]. DDM, a mild non-ionic detergent, is commonly used as the primary solubilizing agent but often requires CHS to confer full stability and functionality to the purified receptor [2]. This application note provides a detailed, practical guide for researchers aiming to utilize CHS-DDM mixtures for GPCR purification.
The choice of detergent and additives significantly impacts the stability and activity of a purified GPCR. The following table summarizes key findings from recent studies on the wild-type, full-length human A2A adenosine receptor (A2AR), a commonly studied class A GPCR.
Table 1: Impact of Detergent Conditions on A2A Adenosine Receptor (A2AR) Stability and Function
| Detergent/Lipid System | Ligand Binding Activity | Structural Fold | Key Findings and Notes |
|---|---|---|---|
| DDM/CHAPS/CHS [1] | Retained | Native-like, α-helical | Considered the standard robust condition for maintaining receptor functionality. |
| DDM/CHS [1] | Retained | Native-like, α-helical | Effective without CHAPS, confirming CHS as the critical stabilizing component. |
| DDM/CHAPS [1] | Significantly Compromised | Native-like, α-helical | Demonstrates cholesterol is not needed for fold, but is essential for high-affinity binding. |
| DDM alone [1] | Significantly Compromised | Native-like, α-helical | Confirms inherent instability of A2AR in detergent micelles without lipid-like additives. |
| DHPC (Di-6:0 PC) [1] | Significantly Compromised | Native-like, α-helical | Short-chain phospholipid minimally perturbs proteins but fails to support binding activity. |
The data clearly indicates that while A2AR can maintain its native-like secondary structure in a variety of detergents, its ligand-binding function is critically dependent on the presence of a cholesterol analog like CHS [1]. This underscores that commonly used spectroscopic methods like circular dichroism may be insufficient to confirm a receptor's active state, highlighting the necessity of functional activity measurements, such as radioligand binding assays [1] [3].
This protocol, adapted from current research, details the solubilization and purification of wild-type, full-length human A2AR from Saccharomyces cerevisiae membranes [1].
The workflow for this purification process is summarized in the following diagram:
Diagram 1: GPCR purification workflow from yeast membranes.
For structural studies, generating stable GPCR-G protein complexes is essential. This protocol outlines a fusion strategy for the Neurotensin Receptor 1 (NTR1) [4].
The relationship between cholesterol and GPCR function revealed by these detergent studies can be visualized as follows:
Diagram 2: Cholesterol role in GPCR function and structure.
The CHS-DDM detergent mixture is a powerful system for the purification of functional GPCRs, with cholesterol playing a non-structural but critical role in maintaining the high-affinity ligand-binding conformation. The protocols outlined here, leveraging both traditional and innovative fusion strategies, provide a robust foundation for researchers to obtain high-quality, functional GPCRs for downstream structural and pharmacological analyses.
1. Introduction Cholesteryl hemisuccinate (CHEMS) is an acidic cholesterol derivative that serves as a superior membrane stabilizer in liposomal formulations. Its unique amphipathic nature allows it to integrate into phospholipid bilayers, where it enhances membrane stability and reduces permeability. CHEMS is particularly valuable for formulating liposomes containing challenging therapeutic agents, such as hemolytic saponins (e.g., Saikosaponin-D) and hydrophilic drugs (e.g., 5-Fluorouracil), by mitigating their adverse effects and enabling intravenous administration [1] [2]. Its pH-sensitive properties also contribute to the development of stimuli-responsive drug delivery systems.
2. Mechanism of Action The stabilization mechanism of CHEMS is twofold. First, its steroid ring structure integrates into the lipid bilayer, ordering the acyl chains of phospholipids and producing a condensing effect that increases membrane rigidity and reduces passive leakage [3]. Second, the carboxylic acid group on its succinate moiety can form specific interactions with phospholipid headgroups. Fourier Transform Infrared Spectroscopy (FT-IR) studies have confirmed that CHEMS engages in both hydrogen bonding and electrostatic interactions with the polar heads of phospholipids like Dipalmitoylphosphatidylcholine (DPPC). This results in a more cohesive and thermodynamically stable membrane structure compared to those stabilized with conventional cholesterol [1].
3. Key Advantages Over Cholesterol Research demonstrates that CHEMS offers several advantages over cholesterol (CHOL):
This protocol describes the formation of multilamellar vesicles (MLVs) using the classic thin-film hydration method, adapted from multiple studies [1] [2] [5].
Workflow Diagram
Materials and Reagents
Step-by-Step Procedure
This protocol follows the Small-Volume Incubation (SVI) method to load drugs into pre-formed, empty liposomes [2].
Workflow Diagram
Procedure
Table 1: Impact of Formulation Composition on Liposome Characteristics Data compiled from studies using CHEMS in different formulations [1] [2].
| Lipid Composition | CHEMS Molar Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (EE%) | Key Findings |
|---|---|---|---|---|---|
| DPPC | ~30% (vs CHOL) | Not Specified | Not Specified | Not Specified | CHEMS more effective than CHOL at increasing DPPC membrane stability; Reduced SSD hemolytic activity [1]. |
| SPC | 10 mg | 134 - 147 | <0.3 | >30% | Increasing CHEMS content reduced liposome size; Promising for hydrophilic drugs like 5-FU [2]. |
| SPC | 25 mg | 148 - 166 | <0.3 | >30% | Formulations with CHEMS showed a negative surface charge and sustained drug release profile [2]. |
Table 2: Key Analytical Methods for Evaluating CHEMS-stabilized Liposomes
| Method | Application | Experimental Outcome |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Study phase transition behavior | CHEMS decreases the phase transition enthalpy (ΔH) of DPPC more than cholesterol, indicating enhanced membrane stability [1]. |
| Fourier Transform Infrared Spectroscopy (FT-IR) | Investigate molecular interactions | Identifies hydrogen bonding and electrostatic interactions between CHEMS and phospholipid headgroups [1]. |
| In Vitro Release Study (Franz Cell) | Model drug release kinetics | 5-FU release from CHEMS liposomes followed the Korsmeyer-Peppas model, indicating controlled release [2]. |
| Hemolysis Assay | Evaluate safety for IV administration | SSD-loaded CHEMS liposomes showed greatly reduced hemolytic activity, allowing IV administration at 15 µg/mL [1]. |
| Dynamic Light Scattering (DLS) | Measure size and surface charge | Confirms formation of monodisperse (PDI <0.3), nanoscale liposomes (~130-170 nm) with a negative zeta potential [2] [6]. |
The integration of CHEMS into liposomal formulations is a robust strategy to enhance membrane integrity and modulate drug release. Its effectiveness stems from its dual interaction with the bilayer: its sterol structure provides a condensing effect, while its polar headgroup forms specific molecular interactions with phospholipids [1] [3]. This makes it an excellent stabilizer for liposomes containing hemolytic drugs, enabling their parenteral delivery, and for creating stable nanocarriers for hydrophilic chemotherapeutic agents like 5-FU [1] [2].
For researchers, the key considerations when using CHEMS are:
Cholesteryl hemisuccinate (CHEMS) is a cholesterol derivative that integrates into lipid nanoparticle (LNP) formulations, primarily serving as a pH-sensitive component that enables controlled drug release.
Integrating CHEMS into LNPs requires careful balancing with other lipid components to maintain stability, encapsulation efficiency, and functionality.
This method offers superior control over particle size and homogeneity, ideal for encapsulating nucleic acid payloads [4] [3].
Step 1: Lipid Stock Preparation
Step 2: Aqueous Phase Preparation
Step 3: Microfluidic Mixing
Step 4: Buffer Exchange and Purification
This traditional method is suitable for encapsulating small molecule drugs [2].
Step 1: Lipid Film Formation
Step 2: Hydration and Size Reduction
Step 3: Purification
Rigorous characterization is essential to ensure LNP quality and performance.
Table 1: Key Analytical Methods for CHEMS-LNPs
| Parameter | Method | Target Specification | Functional Significance |
|---|---|---|---|
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 70-150 nm, PDI <0.2 | Influences biodistribution, cellular uptake, and stability [4] [3] |
| Zeta Potential | Laser Doppler Velocimetry | Slightly negative to near neutral (±10 mV) | Affects colloidal stability and interaction with cell membranes [4] |
| Encapsulation Efficiency | RiboGreen/fluorescence assay | >90% for RNA [4] | Directly impacts payload delivery and therapeutic potency |
| pH-Responsive Release | In vitro release study in buffers of varying pH | >80% release at pH 5.5 vs. <20% at pH 7.4 | Confirms CHEMS functionality for triggered release |
Optimizing CHEMS-LNPs is an iterative process. The diagram below outlines the development workflow and key optimization feedback loops.
Table 2: Critical Optimization Parameters and Troubleshooting Guide
| Parameter | Impact on Performance | Optimization Strategy |
|---|---|---|
| CHEMS Molar Ratio | High ratios enhance pH-sensitivity but may compromise stability. | Test in 5-20% range; balance endosomal escape with particle integrity. |
| N/P Ratio (amine-to-phosphate) | Affects RNA encapsulation, particle size, and potential cytotoxicity [3]. | Optimize between 3:1 and 6:1; lower ratios may reduce encapsulation [3]. |
| Total Flow Rate (TFR) | Faster mixing creates smaller, more uniform particles [3]. | Increase TFR (8-20 mL/min) to decrease LNP size [3]. |
| Flow Rate Ratio (FRR) | Higher aqueous-to-organic ratios improve encapsulation efficiency [3]. | Use 3:1 FRR for >95% RNA encapsulation [3]. |
| Issue: Low EE | Poor drug loading. | Increase N/P ratio; ensure acidic pH (4-5) in aqueous phase [3]. |
| Issue: Particle Aggregation | Physical instability. | Optimize PEG-lipid content (1-2%); include cryoprotectant for lyophilization. |
| Issue: Lack of pH-Response | No triggered release. | Verify CHEMS integrity and ratio; confirm buffer pH in release assays. |
CHEMS-LNPs are particularly suited for applications requiring intracellular delivery and controlled release.
Advancing CHEMS-LNPs toward clinical application requires careful safety and manufacturing planning.
These Application Notes provide a foundation for developing effective CHEMS-containing LNPs. The technology is highly modular, allowing tuning of composition and process parameters for specific therapeutic goals. As the field advances, combining functional lipids like CHEMS with targeted ligands represents the next frontier for precision nanomedicine.
Contact Hypersensitivity is a T cell-mediated inflammatory skin reaction (allergic contact dermatitis). Its development involves a sensitization phase upon initial allergen contact and an elicitation phase upon re-exposure [1].
Table 1: Key Characteristics of Contact Hypersensitivity (CHS)
| Feature | Description |
|---|---|
| Type of Reaction | Type IV, delayed-type hypersensitivity [1]. |
| Prevalence | Affects ~15% of the global population [1]. |
| Sensitization Phase | Initial exposure to hapten; Langerhans/dermal dendritic cells present antigen to naive T cells, forming memory T cells [1]. |
| Elicitation Phase | Re-exposure to hapten; recruited memory T cells, macrophages, and neutrophilic granulocytes cause tissue damage [1]. |
| Key Cellular Players | CD8+ cytotoxic T cells, macrophages, neutrophilic granulocytes, keratinocytes [1]. |
| Common Model Hapten | 2-chloro-1,3,5-trinitrobenzene (TNCB) [1]. |
ARHGAP25 is a leukocyte-specific GTPase-activating protein that negatively regulates RAC GTPase signaling, influencing phagocyte migration, phagocytosis, and superoxide production [1].
Recent research highlights its role in CHS [1]:
This established protocol can be adapted to test the immunogenicity of new lipid particles [1].
1. Animal Models
2. Sensitization Phase (Day 0)
3. Elicitation Phase (Day 5)
4. Measurement and Analysis (Day 5 onwards)
Table 2: Key Reagents and Measurements for the CHS Protocol
| Reagent/Parameter | Specification | Purpose |
|---|---|---|
| TNCB (Sensitization) | 3% (m/v) in acetone | To induce the sensitization phase on abdominal skin [1]. |
| TNCB (Elicitation) | 1% in acetone | To challenge and induce inflammation on the ear [1]. |
| Vehicle Control | Acetone | Negative control for both sensitization and elicitation [1]. |
| Primary Readout | Ear thickness (mm) | Quantifies edema formation, indicating the strength of the inflammatory response [1]. |
| Secondary Readouts | Histology, flow cytometry, cytokine levels | Determines the extent of immune cell infiltration and the inflammatory milieu [1]. |
The diagram below illustrates the key stages of the CHS model and the proposed role of ARHGAP25.
This diagram illustrates the two-phase process of the Contact Hypersensitivity (CHS) model and highlights the role of ARHGAP25 in promoting the inflammatory response, the absence of which mitigates disease severity [1].
While direct evidence for CHS in SNALPs is lacking, the CHS model provides a robust framework for safety assessment. You can adapt this model by:
How does ARHGAP25 deficiency precisely alter the cytokine environment in CHS? The exact changes in the cytokine profile caused by ARHGAP25 deficiency are an area of active research. Current evidence indicates it alters the cytokine composition in both the sensitization and elicitation phases, thereby reducing the pro-inflammatory signals necessary for full-blown inflammation [1].
Can this CHS protocol be used to test other nanoparticles? Yes, the TNCB-induced CHS model is a standard and adaptable tool. The protocol can be modified to test various nanomaterials by substituting TNCB with the nanoparticle of interest, making it highly relevant for screening the immunogenicity and potential hypersensitivity reactions triggered by novel drug delivery systems like SNALPs and other lipid nanoparticles [1].
The ion pair complex formed between clarithromycin (CLA) and cholesteryl hemisuccinate (CHEMS) represents an advanced pharmaceutical strategy to overcome significant limitations in the delivery of macrolide antibiotics. Conventional clarithromycin formulations face challenges including low drug-loading capacity, poor stability, and suboptimal antibacterial activity against resistant strains. The CLA-CHEMS system addresses these limitations through a sophisticated mechanism wherein the amine group of clarithromycin forms an electrostatic interaction with the negatively charged carboxylate group of CHEMS at physiological pH levels (6.4-8.2), creating a highly hydrophobic complex that integrates seamlessly into lipid-based delivery systems. This molecular design significantly enhances phospholipid packing in the emulsion interface, leading to improved encapsulation efficiency and stability while maintaining the pH-responsive release characteristics essential for targeted antibiotic delivery. [1]
The pH-sensitive properties of CHEMS play a fundamental role in the functionality of this delivery system. At neutral pH (7.0-8.2), CHEMS remains negatively charged, facilitating ion pair formation with protonated CLA and promoting stable integration into phospholipid membranes. However, when the system encounters acidic environments (pH < 6.0), such as those found at infection sites or within cellular compartments containing pathogens, CHEMS undergoes protonation, becoming neutral and triggering disruption of the lipid membrane structure. This unique pH-responsive behavior enables controlled drug release precisely at the target site while minimizing premature leakage in circulation, thereby achieving both pathological targeting and reduced systemic side effects. The molecular interactions within this system have been characterized through Langmuir monolayer studies, demonstrating that CHEMS incorporation significantly enhances interfacial molecular interactions, leading to higher collapse surface pressure, smaller limiting area, and improved thermodynamic stability of the formulation. [1] [2]
The formation of the CLA-CHEMS ion pair complex is a critical first step that determines the success of the entire formulation. The following detailed procedure should be followed precisely:
Solution Preparation:
Complex Formation:
Complex Isolation:
The lipid microsphere formulation provides the delivery vehicle for the CLA-CHEMS complex with enhanced stability and drug-loading characteristics:
Oil Phase Preparation:
Aqueous Phase Preparation:
Primary Emulsion Formation:
High-Pressure Homogenization:
Sterilization and Storage:
Table 1: Formulation Components and Their Functions
| Component | Concentration | Function | Critical Quality Attribute |
|---|---|---|---|
| Clarithromycin | 5-10 mg/mL | Antibiotic activity | Particle size distribution |
| CHEMS | 1:1 molar ratio to CLA | Ion pair formation | Zeta potential |
| Medium-chain triglycerides | 5% (v/v) | Oil phase | Encapsulation efficiency |
| Soybean lecithin | 2% (w/v) | Emulsifier | Physical stability |
| Glycerol | 2.5% (w/v) | Tonicity adjuster | Osmolality |
| Phosphate buffer | pH 7.4 | Aqueous phase | Sterility |
Several analytical techniques should be employed to verify the successful formation of the CLA-CHEMS ion pair complex:
Fourier Transform Infrared Spectroscopy (FT-IR):
Differential Scanning Calorimetry (DSC):
Proton Nuclear Magnetic Resonance (¹H-NMR):
Comprehensive characterization of the final lipid microsphere formulation ensures quality and performance:
Particle Size and Zeta Potential:
Encapsulation Efficiency:
In Vitro Drug Release:
Table 2: Key Characterization Parameters and Methods
| Parameter | Analytical Method | Specification | Reference Method |
|---|---|---|---|
| Particle size | Dynamic light scattering | ≤ 200 nm | USP <729> |
| Polydispersity index | Dynamic light scattering | ≤ 0.25 | USP <729> |
| Zeta potential | Electrophoretic light scattering | ≤ -40 mV | USP <729> |
| Encapsulation efficiency | Ultracentrifugation-HPLC | ≥ 90% | - |
| Drug loading | HPLC | 5-10 mg/mL | USP <621> |
| pH | Potentiometry | 6.8-7.4 | USP <791> |
| Sterility | Membrane filtration | Sterile | USP <71> |
Diagram 1: Preparation workflow for CLA-CHEMS ion pair complex and lipid microspheres
The CLA-CHEMS ion pair complex incorporated into lipid microspheres demonstrates significantly enhanced stability profiles compared to conventional clarithromycin formulations:
Storage Stability:
Plasma Stability:
Thermal Sterilization Stability:
The in vitro release profile of CLA from the CHEMS-based lipid microspheres exhibits pronounced pH-dependent characteristics:
pH-Responsive Release:
Release Mechanism:
The CLA-CHEMS lipid microsphere formulation demonstrates enhanced antibacterial activity, particularly against resistant strains:
Minimum Inhibitory Concentration (MIC):
Mechanism of Enhanced Activity:
Table 3: Stability Profile of CLA-CHEMS Lipid Microspheres Under Different Conditions
| Storage Condition | Duration | Drug Content Retention (%) | Particle Size Change | Physical Appearance |
|---|---|---|---|---|
| 4±2°C (protected from light) | 24 months | >95% | <5% increase | No change |
| 25°C/60% RH | 6 months | >90% | <10% increase | Slight color change |
| 40°C/75% RH | 3 months | >85% | <15% increase | Yellowish tint |
| After autoclaving (120°C/8 min) | Immediate | >98% | No significant change | No change |
| In plasma (37°C) | 24 hours | >90% | <5% increase | No change |
The CLA-CHEMS ion pair lipid microsphere system presents particular advantages for several therapeutic applications:
Multidrug-Resistant Tuberculosis:
Intracellular Infections:
Pediatric Formulations:
The this compound-clarithromycin ion pair complex incorporated into lipid microspheres represents a significant advancement in macrolide antibiotic delivery technology. This system successfully addresses multiple challenges inherent in conventional clarithromycin formulations through its innovative design, which leverages the pH-responsive properties of CHEMS to create a stable yet responsive delivery vehicle. The enhanced drug-loading capacity (5-10 mg/mL), superior stability profile (24 months at 4±2°C), and improved antibacterial efficacy against resistant pathogens demonstrate the therapeutic potential of this platform technology.
The molecular interactions between CLA and CHEMS, characterized by strengthened phospholipid packing and enhanced miscibility at the interface, create a robust delivery system with controlled release characteristics. The pH-dependent drug release profile enables pathological targeting while minimizing systemic exposure, potentially reducing side effects and improving patient compliance. Furthermore, the scalability of the preparation method and compatibility with industrial sterilization processes support the translational potential of this technology. Additional research focused on expanding this ion pair strategy to other challenging drug molecules may further broaden the impact of this innovative approach in pharmaceutical development. [1]
Diagram 2: Mechanism of pH-responsive drug release from CLA-CHEMS lipid microspheres at infection sites
Cholesteryl hemisuccinate (CHEMS) is a cholesterol derivative that self-assembles into pH-sensitive vesicles in aqueous environments. These vesicles remain stable at physiological pH (7.4) but undergo rapid destabilization and content release upon acidification to lower pH levels (e.g., pH 5.0-6.5) [1] [2]. This property makes them particularly valuable for targeted drug delivery to acidic environments found in tumors, inflamed tissues, or within cellular endosomes and lysosomes [3] [2]. The direct hydration method, also known as the thin-film hydration method, is a straightforward and reproducible technique for preparing CHEMS vesicles without the need for complex equipment or detergent removal steps [1] [4].
The following workflow outlines the key stages of vesicle preparation using the direct hydration method:
Separate the encapsulated drug from non-encapsulated material using techniques such as:
After preparation, CHEMS vesicles must be characterized for key physicochemical properties. The table below summarizes typical characterization data and performance metrics:
Table 1: Characterization of CHEMS Vesicles Prepared by Direct Hydration
| Parameter | Typical Value | Measurement Technique | Experimental Conditions |
|---|---|---|---|
| Particle Size (by intensity) | ~74 nm [1] | Dynamic Light Scattering (DLS) | Gaussian distribution |
| Particle Size (by volume) | ~66 nm [1] | DLS | Gaussian distribution |
| Zeta Potential | ≈ -73 mV [1] | Electrophoretic Light Scattering | In 10 mM Tris-HCl, pH 7.4 |
| Entrapment Efficiency (Calcein) | 37.0 ± 2.4% [1] | Fluorescence spectroscopy | Post-purification analysis |
| Entrapment Efficiency (Paclitaxel) | >90% (Optimized) [5] | HPLC | With PC:DOPE:CHEMS formulation |
| pH-Sensitivity (Calcein release) | Rapid release at low pH [1] | Fluorometry | Acidification from pH 7.4 to 5.0 |
| Stability in Serum | Unstable in Fetal Bovine Serum [1] | Calcein release assay | Incubation in 100% FBS, pH 7.4 |
Optimization is often required to balance entrapment efficiency, vesicle size, and pH-sensitivity. Experimental designs like the Box-Behnken model can systematically evaluate the influence of critical factors [5].
Table 2: Key Formulation Variables and Their Impact on Vesicle Characteristics
| Variable | Impact on Entrapment Efficiency | Impact on Vesicle Size | Role in pH-Sensitivity |
|---|---|---|---|
| PC:DOPE Molar Ratio | Positive coefficient; increasing ratio improves EE [5] | Varies; can be optimized for smaller size | Essential for forming the pH-sensitive structure with CHEMS [3] |
| CHEMS Molar Concentration | Negative coefficient; higher CHEMS can reduce EE [5] | Influences bilayer rigidity and size distribution | Critical; provides the pH-sensing moiety [1] [5] |
| Drug Loading Amount | Negative coefficient; excess drug can lower EE% [5] | May cause a slight increase due to core disruption | Generally minimal direct impact |
| Hydration Volume | Lower volumes can increase EE% but affect lamellarity | Affects the final lipid concentration and size | No direct impact |
CHEMS vesicles are primarily investigated for cancer therapy, leveraging the slightly acidic microenvironment of tumors (pH ~6.5-7.0) and the更低 pH of endosomes/lysosomes (pH <6.0) for targeted drug release [1] [2]. They have been used to deliver chemotherapeutics like paclitaxel [5], and have potential in treating inflammatory diseases and for immunological applications via delivery to antigen-presenting cells [3].
The table below summarizes the key quantitative data for CHEMS to aid in your experimental planning.
| Property | Value / Description | Condition / Note |
|---|---|---|
| Molecular Weight | 486.73 g/mol [1] [2] | |
| Form | Solid; White to off-white powder [1] [2] | |
| Melting Point | 178 °C [2] | |
| Predicted pKa | 4.40 ± 0.17 [2] | Indicates it is ionizable in suitable pH environments. |
| Solubility in DMSO | 8.33 mg/mL (17.11 mM) [1] | Requires ultrasonic treatment, warming to 60°C. Note: Hygroscopic DMSO impacts solubility; use newly opened containers. |
| Solubility in Ethanol | 25 mg/mL (51.36 mM) [1] | Requires ultrasonic treatment. |
| Solubility in Chloroform | Slightly soluble [2] | |
| Solubility in Methanol | Slightly soluble (with heating and sonication) [2] | |
| Storage | -20°C [1] [2] | Store as a solid or in solvent at -80°C for long-term. |
Here are answers to common questions and solutions to typical problems encountered when working with CHEMS.
Q1: What is the best solvent for dissolving CHEMS? Ethanol is generally the preferred solvent due to its higher solubility limit (51.36 mM). For experiments requiring DMSO, note that its hygroscopic nature can significantly impact solubility, so it is critical to use freshly opened, anhydrous DMSO [1].
Q2: My CHEMS solution is cloudy or has precipitate. What should I do? Cloudiness indicates incomplete dissolution or precipitation. Apply heat (up to 60°C) and sonication to aid dissolution [1]. For solutions in DMSO, ensure the stock is fresh. If precipitates form in aqueous buffers, consider the pH, as CHEMS is an acidic cholesterol ester (pKa ~4.4) and its solubility changes with pH [2] [3].
Q3: How do I prepare a stable stock solution for in vivo studies? A recommended protocol is to use a 10% Ethanol / 90% Corn Oil mixture [1].
Q4: Why is CHEMS used to create pH-sensitive liposomes? CHEMS is an acidic cholesterol ester that can self-assemble into bilayers in neutral aqueous media. Its key feature is pH-sensitive fusogenicity. In neutral pH conditions, the carboxylic group is deprotonated, promoting stable bilayer formation. In acidic environments (e.g., endosomes), the group becomes protonated, leading to a structural change that promotes fusion with endosomal membranes and release of the liposomal content [2] [3].
The diagram below outlines a logical workflow for solubilizing CHEMS, helping you troubleshoot issues step-by-step.
The key to working with CHEMS lies in understanding its solubility profile and applying appropriate physical methods like sonication and heat. For biological assays, selecting the correct solvent system is critical for maintaining stability.
Q1: Is CHS a good substitute for cholesterol in model membranes?
Q2: How does pH affect CHS and liposome stability?
Q3: Why does PEGylation reduce the efficacy of pH-sensitive CHS liposomes?
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Insufficient membrane disruption at low pH | CHS concentration too low; Poor pH-sensitivity. | Titrate CHS concentration upward (start 5-20 mol%); Verify buffer pH. |
| Premature content leakage at physiological pH | CHS concentration too high; Impurities in lipid stock; Use of protonated (neutral) CHS form. | Reduce CHS concentration; Repurify lipids; Ensure correct pH for deprotonated CHS⁻ form (physiological pH). |
| Reduced pH-sensitivity in PEGylated liposomes | PEG polymer sterically stabilizing the bilayer. | Optimize PEG-lipid concentration and PEG chain length; Balance between circulation time and trigger response. |
| Inconsistent results between experiments | CHS demixing and forming artificial crystals during lipid film preparation. | Use Rapid Solvent Exchange (RSE) preparation method instead of standard film deposition to avoid demixing artifacts [4]. |
The table below summarizes biophysical effects of CHS compared to cholesterol, based on experimental and simulation data.
| Property | Cholesterol | CHS (Protonated) | CHS (Deprotonated) | Key References | | :--- | :--- | :--- | :--- | :--- | | Condensing Effect | Strong | Weaker | Appreciably Weaker | [1] | | Ordering Effect | Strong | Weaker | Appreciably Weaker | [1] | | Bilayer Stabilization at pH 7.4 | N/A | Moderate (as neutral form) | Strong (as anionic form, CHS⁻) | [3] | | Trigger for Destabilization | N/A | Protonation at low pH | Protonation at low pH, converting to neutral form | [3] | | Impact of PEGylation | N/A | Reduces pH-sensitivity by increasing area per lipid and stabilizing lamellar phase. | [3] |
Protocol 1: Preparing Liposomes with High CHS Content using Rapid Solvent Exchange (RSE)
Application: This method is critical for avoiding artificial cholesterol crystal formation when working with high CHS concentrations (e.g., >10 mol%), ensuring the intended molar ratio is accurately incorporated into the bilayer [4].
Protocol 2: Assessing pH-Sensitive Release from CHS Liposomes
Application: This methodology is used to quantify the pH-triggered release capability of your CHS-containing liposomes, a key functional assay.
The following diagrams illustrate the core concepts of CHS behavior to guide your experimental planning and interpretation.
Diagram 1: CHS Liposome pH-Sensitivity and PEGylation Effect
This diagram visualizes the mechanism of pH-triggered release and how PEGylation can inhibit this process.
Diagram 2: Experimental Workflow for Optimizing CHS Liposomes
This flowchart outlines a systematic experimental approach for optimizing CHS-containing liposomes.
| Issue / Phenomenon | Root Cause | Proposed Solution | Key Experimental Evidence / Parameters |
|---|---|---|---|
| Rapid Clearance & Low Tumor Accumulation | Chemical instability of ester linkers in lipid constructs; interaction with serum lipoproteins (e.g., LDL), leading to accelerated clearance by the liver. [1] | Use lipids with amide linkers and longer, stable hydrophobic chains (e.g., C18, C22). These show slower clearance and higher tumor buildup. [1] | In vivo screening in 4T1 breast cancer and orthotopic glioma models showed DiI-C18 and DiI-C22 with superior tumor accumulation. [1] |
| General Physico-Chemical Instability | Instability of the liposomal membrane due to suboptimal phospholipid packing, permeability, and fluidity. [2] | Incorporate cholesterol to modulate membrane properties. It increases membrane strength, reduces permeability, and enhances drug retention. [2] | Cholesterol incorporation controls membrane transition temperature (Tm) and improves plasma stability. The optimal amount is formulation-dependent. [2] |
| Poor Encapsulation Efficiency (EE) | Loss of active compound during a conventional preparation process (e.g., thin-layer hydration). [3] | Adopt an advanced production method like Supercritical-assisted Liposome formation (SuperLip). [3] | SuperLip process achieved EE up to 94% for antibody-loaded liposomes with mean diameters of 205-501 nm. [3] |
To systematically investigate the stability of your CHS liposomes in serum, you can follow the workflow below and use the provided DOT script to visualize the process.
Diagram Title: Serum Stability Assessment Workflow
Detailed Methodological Notes:
CHS is a synthetic detergent often used in membrane protein crystallization and biochemical studies to replace cholesterol [1] [2] [3]. However, evidence shows its performance is limited for two main reasons:
The table below summarizes the key biophysical differences identified in saturated and unsaturated phospholipid bilayers.
| Biophysical Property | Cholesterol | Cholesteryl Hemisuccinate (CHS) | Research Basis |
|---|---|---|---|
| Condensing Effect | Strong | Weaker | Experimental & simulation data [2] |
| Membrane Ordering | Strong | Weaker | Experimental & simulation data [2] |
| Dependence on pH | Not applicable | Critical: performance varies with protonation state | Molecular dynamics simulations [1] |
| Optimal Form | N/A | Protonated form (at lower pH) | Molecular dynamics simulations [1] |
| Poor Mimic Form | N/A | Deprotonated form (predominant at physiological pH) | Molecular dynamics simulations [1] |
Here are specific steps you can take to diagnose and address problems related to CHS in your experiments.
The protonation state of CHS's succinic acid group is the most critical factor determining how well it mimics cholesterol [1].
Inaccurate preparation of CHS-containing lipid mixtures can lead to inconsistent results.
Do not rely on a single method to conclude that CHS is functioning like cholesterol.
The following diagram illustrates a recommended workflow for systematically testing CHS in your experimental system:
What is CHS and why is it used? Cholesteryl Hemisuccinate (CHS) is a cholesterol derivative often used as a stabilizing agent in the purification and structural study of integral membrane proteins. Its primary role is to mimic the native lipid environment, which can help maintain a protein's functional conformation and stability outside the cell membrane [1].
How does CHS work? Research on the Connexin 43 (Cx43) gap junction channel provides a direct example. The study found that the presence of CHS in the purification buffer (specifically, in a mass ratio of 1:10 CHS to LMNG detergent) influenced the protein's dynamics. It shifted the equilibrium of the channel's protomers towards a specific conformation known as the gate-covering (GCN) state [1]. Stabilizing this particular conformation is crucial for obtaining homogenous samples suitable for high-resolution techniques like cryo-electron microscopy (cryo-EM) [1].
Here are answers to common questions and issues you might encounter when working with CHS.
FAQ 1: My membrane protein is unstable during purification. Could CHS help? Instability during purification is a common challenge. A high-throughput stability screening method using nano Differential Scanning Fluorimetry (nanoDSF) can objectively determine if CHS (or other detergents/lipids) will benefit your specific protein [2].
FAQ 2: How do I systematically find the best stabilizing condition for my protein? Relying solely on CHS may not be optimal for all proteins. The systematic approach is to conduct a detergent and lipid screening. The following table summarizes the core methodology based on established protocols [2]:
| Aspect | Description |
|---|---|
| Core Technique | nano Differential Scanning Fluorimetry (nanoDSF) [2] |
| Key Measured Parameter | Melting Temperature (Tm) - higher Tm indicates greater stability [2] |
| Sample Preparation | Dilute protein from initial solubilization detergent (e.g., DDM) into a panel of test conditions [2] |
| Additional Readout | Static light scattering to monitor for aggregation during the thermal ramp [2] |
| Outcome | Identification of conditions (e.g., specific detergents, CHS, or lipids) that yield the highest Tm and prevent aggregation [2] |
FAQ 3: Are there alternatives or complementary strategies to CHS? Yes, CHS is one of many tools for stabilizing membrane proteins. Other effective strategies include:
This protocol is adapted from the high-throughput screening method for membrane protein stability [2].
Objective: To identify the optimal detergent/lipid condition, including CHS-containing buffers, for stabilizing a target membrane protein.
Materials:
Procedure:
Data Analysis:
The following diagram illustrates the logical workflow for troubleshooting membrane protein stability using the strategies discussed above.
Diagram Title: Membrane Protein Stabilization Workflow
For a deeper dive into a specific case, the diagram below summarizes the key findings from the Cx43 study, showing how environmental factors influence conformational states [1].
Diagram Title: Factors Influencing Cx43 Channel Conformation
Here are answers to common technical questions based on current literature.
Q1: How well does cholesteryl hemisuccinate (CHS) mimic cholesterol in experiments? CHS is a commonly used cholesterol substitute, particularly in membrane protein crystallization. The efficacy of the mimicry depends on its chemical state [1].
Q2: In what experimental contexts is CHS used as a cholesterol mimic? CHS is used in biochemical studies to help stabilize membrane proteins in a cholesterol-like environment. For example, a 2025 study on the human glycine transporter 1 (GlyT1) purified the protein in a buffer containing CHS to help maintain its structural integrity for cryo-EM analysis [2].
Q3: What are the key considerations when using CHS? The primary consideration is the pH of your experimental buffer. Since the protonated form is a better mimic, ensuring the environment maintains CHS in its protonated state is crucial for faithful cholesterol mimicry [1].
The table below summarizes the foundational study on CHS.
| Aspect | Description |
|---|---|
| Study Focus | To characterize how well CHS mimics cholesterol in saturated phospholipid bilayers [1]. |
| Method Used | Atomistic molecular dynamics simulations [1]. |
| Key Finding | The protonated form of CHS is a faithful mimic of cholesterol for many membrane properties [1]. |
| Suggested Use | Protonated CHS is a good substitute for membrane protein crystallization, provided specific cholesterol-protein interactions are not critical [1]. |
For researchers quantifying cholesterol in cellular models (e.g., when testing mimics or studying trafficking), high-throughput mass spectrometry offers a robust alternative to traditional filipin assays. The workflow below outlines this method [3].
Problem: Inconsistent results or poor mimicry when using CHS.
Problem: Filipin assay yielding inconsistent cholesterol quantification in high-throughput screens.
The search results indicate that while CHS is a validated starting point, information on a full spectrum of direct alternatives is not extensively available in the open literature. Here is a strategy for finding and evaluating other options:
Q1: What are the primary applications of CHS in research and industry? CHS is primarily investigated for use in secondary refrigeration and air-conditioning loops [1]. Its function is to transport thermal energy (cooling power) while utilizing the high energy storage density of latent heat associated with the phase change between hydrate and liquid states. This can reduce the amount of primary refrigerant needed and help in electricity peak shaving [1].
Q2: Which materials are commonly used to create CHS? A common and widely studied material for CHS is Tetrabutylammonium Bromide (TBAB) [1]. TBAB forms semi-clathrate hydrates with phase change temperatures in the 5–12 °C range, which is well-suited for air conditioning applications. The phase change temperature can be adjusted by varying the salt concentration in the aqueous solution [1].
Q3: What are the main advantages of CHS compared to ice slurry? CHS offers several key advantages over ice slurry [1]:
The table below outlines potential problems, their likely causes, and recommended solutions based on general crystallization principles and specific mentions of CHS characteristics.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| No Crystallization | Incorrect driving force (under-saturation); system not reaching stability region; lack of nucleation sites. | Adjust concentration/temperature/pressure to reach meta-stable zone; use seeding with pre-formed hydrate crystals; induce nucleation by scratching/agitation [2] [1]. |
| Rapid/Uncontrolled Crystallization | Excessive driving force (super-saturation); leads to impurity incorporation. | Carefully control the cooling rate; optimize the concentration of the aqueous solution to avoid a high degree of super-saturation [2] [1]. |
| Poor Crystal Morphology or Size | Incorrect chemical environment; unsuitable temperature/pressure profile. | Optimize the chemical conditions (e.g., TBAB concentration, additive use); systematically profile temperature/pressure to find optimal growth conditions [3]. |
| Low Slurry Fluidity (Clogging) | Crystal particles too large or irregular; particle concentration too high. | Optimize formation conditions to promote small, uniform particles; control the slurry concentration to maintain flow characteristics [1]. |
For a more rigorous approach, you can adapt the Drop Volume Ratio/Temperature (DVR/T) method used in protein crystallization. This involves systematically varying key parameters around an initial "hit" condition [3].
The following diagram illustrates this iterative optimization workflow.
Experimental Protocol for Systematic Optimization:
The following table synthesizes quantitative and qualitative findings from key experiments, primarily from molecular dynamics simulations and cellular studies [1] [2].
| Characteristic | Natural Cholesterol (CHOL) | CHIMs (e.g., CHIM-L) | Experimental Evidence & Context |
|---|---|---|---|
| Membrane Integration | Integrates into bilayer with sterol rings in acyl chain region. | Similar integration; position fine-tuned by membrane composition and charge [1]. | Molecular dynamics simulations in DPPC bilayers [1]. |
| Lipid Chain Ordering | Strong ordering effect, increases membrane packing and reduces fluidity. | Weaker ordering than CHOL in pure PC bilayers; ordering capability is restored in presence of negatively charged lipids (e.g., POPS) or when mixed with CHOL [1]. | Calculated order parameters (e.g., DPPC chain order) from MD simulations [1]. |
| Functional Replacement | Essential for membrane integrity, fluidity, and signaling. | Can functionally replace cholesterol in membranes and in live organisms (e.g., C. elegans) [1]. | Cellular assays and model organism studies [1]. |
| Cellular Trafficking | Follows specific intracellular pathways. | Follows native cholesterol trafficking pathways in live cells [1]. | Live-cell fluorescence microscopy [1]. |
| Head Group Charge | Neutral hydroxyl (-OH) group. | Positively charged imidazolium moiety [1]. | Chemical design and synthesis [1]. |
| Visualization | Not intrinsically fluorescent. | Can be readily labeled with fluorophores via click chemistry for visualization [1]. | Click chemistry (e.g., SPAAC) and fluorescence microscopy [1]. |
The following diagram illustrates the logical flow of key experiments used to validate CHIMs as cholesterol mimics:
The table below summarizes the Low-Density Lipoprotein Cholesterol (LDL-C) reduction efficacy of major drug classes, based on recent clinical trial data and established guidelines.
Table 1: LDL-C Lowering Efficacy of Major Drug Classes
| Drug Class / Specific Drug | Typical Dosage | LDL-C Reduction (%) | Key Supporting Trial / Source |
|---|---|---|---|
| Statins (High Intensity) [1] [2] [3] | |||
| Rosuvastatin | 20-40 mg | >50% (up to 63%) | Clinical guidelines & package inserts [2] [3] |
| Atorvastatin | 40-80 mg | 50-60% | Clinical guidelines & package inserts [2] [3] |
| PCSK9 mAbs (Injectables) [4] [5] | |||
| Evolocumab (Repatha) | 140 mg biweekly | ~60% | FOURIER Outcomes Trial [5] |
| Alirocumab (Praluent) | 150 mg biweekly | ~60% | ODYSSEY Outcomes Trial |
| siRNA (Injectable) [6] [7] | |||
| Inclisiran (Leqvio) | 284 mg twice-yearly | ~50% | ORION Clinical Program |
| Oral PCSK9 Inhibitor [4] [8] | |||
| Enlicitide (Investigational) | 20 mg daily | 55.8% - 60% | CORALreef Lipids (Phase 3) [4] [8] |
For research and development purposes, the experimental designs and detailed results from key trials for the most relevant therapies are outlined below.
1. Investigational Oral PCSK9 Inhibitor: Enlicitide
Enlicitide is a novel, oral macrocyclic peptide designed to inhibit PCSK9, offering antibody-like efficacy in a pill [4] [8].
2. Established Injectable PCSK9 Inhibitors
3. Head-to-Head Statin Comparison
The following diagram illustrates the distinct mechanisms by which these therapies reduce LDL cholesterol.
The diagram above shows three primary pharmacological strategies:
The table below summarizes the comparative effects of CHS and cholesterol on membrane properties, as determined by experimental studies.
| Property | Cholesteryl Hemisuccinate (CHS) | Cholesterol | Experimental Support & Key Findings |
|---|---|---|---|
| Membrane Fluidity & Ordering | Decreases fluidity (increases rigidity) [1] [2]. | Decreases fluidity (increases rigidity) [3] [4]. | Fluorescence polarization shows CHS dose-dependently increases membrane structural order, similar to cholesterol's classic rigidifying effect [2]. |
| Condensing Effect | Weaker condensing effect; increases area per lipid less effectively [5]. | Stronger condensing effect; significantly decreases area per lipid [5] [4]. | Combined experimental & simulation data show CHS has a appreciably weaker ability to condense phospholipid packs vs. cholesterol [5]. |
| Oxygen Diffusion | Decreases fluidity but can enhance oxygen diffusion in bilayer core [1]. | Generally accepted that increased rigidity reduces oxygen permeation [1]. | Conflicting observation in rigidified erythrocyte membranes suggests oxygen solubility in different microdomains also plays a key role [1]. |
| Membrane Stabilization | Can be more effective than cholesterol in certain liposome formulations [6]. | Effective membrane stabilizer [6]. | In DPPC liposomes, CHEMS was more effective than cholesterol at increasing membrane stability, potentially due to additional electrostatic interactions [6]. |
| Molecular Mimicry Fidelity | Limited mimic. Protonated form is better; deprotonated form (predominant at pH 7.4) is a poor substitute [7] [5]. | The native reference standard. | MD simulations show the ester group of CHS prevents optimal positioning at the membrane interface, leading to divergent effects [7] [5]. |
For researchers looking to replicate or design related studies, here are the methodologies behind some of the key comparisons.
The diagrams below illustrate the molecular structure differences and general experimental workflows for studying these compounds.
Experimental Workflow for Comparing CHS and Cholesterol
Molecular Mechanism of CHS vs. Cholesterol Differences
CHS is proven to mimic cholesterol's stabilizing and functional effects on diverse membrane proteins, with studies highlighting its role at physiological temperatures.
| Protein Target | Experimental Method | Key Finding on CHS Effect | Reference |
|---|---|---|---|
| β2-adrenergic receptor (β2AR) [1] | Single-molecule force spectroscopy, MD simulations | Stabilizes structural regions; promotes basal activity state at 37°C; effect is temperature-dependent and non-linear [1] | |
| LYCHOS (GPR155) [2] | Cryo-Electron Microscopy (cryo-EM) | Binds specific sites; induces conformational shift from "expanded" to "contracted" state [2] | |
| LAT1 Transporter [3] | Not specified in extract | Studied for impact of oxysterols; CHS used in experimental protocols [3] |
Researchers use several methodologies to validate CHS effects and probe protein-sterol interactions:
The diagrams below summarize the mechanistic action of CHS and a general workflow for experimental validation.
To guide your experimental design, here is a summary of key methodologies and findings from the literature.
| Aspect | Experimental Summary | Key Findings |
|---|---|---|
| Formulation & Characterization [1] | CHEMS and cationic CHOL derivatives formulated with HEPC. Liposomes characterized for size, zeta potential, encapsulation efficiency, drug release, and cell uptake. | Both charged cholesterol derivatives yielded liposomes with similar size and encapsulation efficiency to neutral CHOL liposomes. Charged liposomes showed significantly higher cellular uptake and in vivo anti-tumor effect (70% vs 45% inhibition) than neutral counterparts [1]. |
| pH-Sensitive Release (CHEMS) [1] | CHEMS-based liposomes evaluated for stability and drug release profile. | Liposomes demonstrated a prolonged retention release profile at physiological pH, with accelerated release under acidic conditions, confirming pH-responsive behavior [1]. |
| Stability in Serum (CHOL) [2] | Standard stability protocols for liposomes, including monitoring size, leakage, and aggregation in biological fluids. | CHOL is critical for reducing membrane permeability and improving stability in serum. However, it can be extracted by biomembranes and lipoproteins over time, leading to gradual destabilization and drug leakage [2]. |
When planning your formulation, consider these practical aspects and a recent innovation.
The following diagram illustrates the core decision-making process for choosing between these stabilizers.